![molecular formula C27H28N2O4 B2486689 2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide CAS No. 1909324-98-6](/img/structure/B2486689.png)

2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

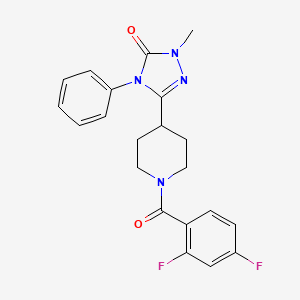

2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide, also known as BPN-14770, is a small molecule drug that has recently gained attention in the field of neuroscience research. BPN-14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain.

Scientific Research Applications

New Salt Formation and Use in Pharmaceuticals

- Research by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) in "Science" explored a new salt formation of a similar compound for pharmaceutical compositions and therapies. Their work provides insights into the potential medical applications of these compounds New Salt.

Antimicrobial and Antioxidant Properties

- Basavaraj S Naraboli and J. S. Biradar (2017) synthesized derivatives including similar structures, demonstrating potent antimicrobial activity against various bacteria and fungi, along with significant antioxidant activity Design and Synthesis of Benzodiazepines Bearing Benzimidazole.

DNA and Protein Binding Studies

- A study by N. Raj (2020) in "Journal of Molecular Structure" synthesized derivatives for investigating DNA-binding interactions and protein-binding interactions, indicating their potential in biochemical research Synthesis, single crystal XRD and CT DNA.

Potential in Antihypertensive Medication

- S. Watanuki et al. (2012) in "Chemical & pharmaceutical bulletin" synthesized and evaluated derivatives for inhibitory activity against T-type Ca(2+) channels, suggesting their use in developing novel antihypertensive agents Synthesis and pharmacological evaluation.

Antibacterial Applications

- Kashif Iqbal et al. (2017) in the "Tropical Journal of Pharmaceutical Research" synthesized acetamide derivatives bearing similar structures for evaluating their antibacterial potentials, demonstrating moderate inhibitors against various bacterial strains Synthesis of N-substituted acetamide derivatives.

Future Directions

Mechanism of Action

Target of Action

It has been suggested that similar compounds may interact with key functional proteins in bacterial cell division

Mode of Action

It is believed to interact with its targets, leading to changes that inhibit bacterial growth . The specific interactions and resulting changes are subject to ongoing research.

Biochemical Pathways

Similar compounds have been found to affect bacterial cell division , suggesting that this compound may also influence related pathways

Result of Action

It has been suggested that similar compounds can inhibit bacterial growth , indicating that this compound may have a similar effect

Biochemical Analysis

Biochemical Properties

It is known that the compound has been synthesized and structurally elucidated . It is believed to interact with various enzymes, proteins, and other biomolecules, but the exact nature of these interactions is yet to be determined .

Cellular Effects

It is speculated that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide vary with different dosages in animal models .

Metabolic Pathways

It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed that it may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is speculated that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-(4-benzoylphenoxy)-N-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c30-24-10-6-20(7-11-24)18-29-16-14-23(15-17-29)28-26(31)19-33-25-12-8-22(9-13-25)27(32)21-4-2-1-3-5-21/h1-13,23,30H,14-19H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAAFLQNTWWZOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2486609.png)

![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2486610.png)

![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2486611.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2486612.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2486613.png)

![2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2486614.png)

![1-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2486615.png)

![Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2486619.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2486620.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)

![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)

![N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2486626.png)